
Flurogestone acetate
Übersicht
Beschreibung
Es wird hauptsächlich in der Veterinärmedizin als Progestin-Medikament eingesetzt, um den Östrus bei Schafen und Ziegen zu synchronisieren .
Herstellungsmethoden
Fluorogestonacetat wird durch einen mehrstufigen chemischen Reaktionsprozess synthetisiert. Eine gängige Methode beinhaltet die Verwendung von 9α-Fluorhydrocortison als Ausgangsmaterial, das in einem organischen Lösungsmittel gelöst und in Gegenwart einer Säure mit Acylchlorid umgesetzt wird . Eine andere Methode beinhaltet die Verwendung von 9α-Hydroxyandrost-4-en-3,17-dion als Ausgangsmaterial, das mehrere Schritte durchläuft, um Fluorogestonacetat zu bilden . Diese Methoden zielen darauf ab, eine hohe Reinheit und Ausbeute zu erreichen und gleichzeitig die Produktionskosten zu minimieren .
Vorbereitungsmethoden
Flurogestone acetate is synthesized through a multi-step chemical reaction process. One common method involves using 9α-fluorohydrocortisone as the starting material, which is dissolved in an organic solvent and reacted with acyl chloride in the presence of an acid . Another method involves using 9α-hydroxyandrost-4-ene-3,17-dione as the starting material, which undergoes several steps to form this compound . These methods aim to achieve high purity and yield while minimizing production costs .
Analyse Chemischer Reaktionen
Fluorogestonacetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um je nach den verwendeten Reagenzien und Bedingungen verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Steroidgerüst verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch sich die Eigenschaften der Verbindung ändern.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Fluorogestonacetat hat verschiedene wissenschaftliche Forschungsanwendungen:
Wissenschaftliche Forschungsanwendungen
Flurogestone acetate has several scientific research applications:
Wirkmechanismus
Fluorogestonacetat entfaltet seine Wirkung, indem es an Progesteronrezeptoren in den Zielgeweben bindet. Diese Bindung aktiviert den Rezeptor, was zu Veränderungen der Genexpression führt, die Fortpflanzungsprozesse regulieren. Zu den molekularen Zielstrukturen der Verbindung gehören der Progesteronrezeptor und andere Proteine, die an der Signalübertragung von Fortpflanzungshormonen beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
Fluorogestonacetat ähnelt anderen synthetischen Progestinen wie Medroxyprogesteronacetat und Norgestomet. Es ist einzigartig in seiner spezifischen chemischen Struktur, die ein Fluoratom in der 9α-Position und eine Acetoxygruppe in der 17α-Position enthält . Diese Strukturmerkmale tragen zu seinen besonderen pharmakologischen Eigenschaften und Anwendungen in der Veterinärmedizin bei .
Ähnliche Verbindungen sind:
- Medroxyprogesteronacetat
- Norgestomet
- Fluorometholon
Biologische Aktivität
Flurogestone acetate (FGA), also known as flugestone acetate, is a synthetic progestin primarily used in veterinary medicine to synchronize estrus in livestock, particularly in sheep and goats. Its biological activity is largely attributed to its progestational properties, which mimic those of natural progesterone. This article delves into the compound's biological activities, mechanisms of action, and its applications in reproductive management.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₃₃H₃₁FO₅ |
Molecular Weight | 406.488 g/mol |
Melting Point | 267.5 °C |
Boiling Point | 526.7 °C |
Density | 1.2 g/cm³ |
CAS Number | 2529-45-5 |
FGA exerts its biological effects primarily through the inhibition of luteinizing hormone (LH) release from the pituitary gland, thereby preventing ovulation. This action is crucial for synchronizing the estrous cycle in animals, allowing for timed breeding and improved reproductive efficiency.
Applications in Veterinary Medicine
FGA is predominantly utilized for:
- Estrus Synchronization : FGA is administered via intravaginal sponges to synchronize estrus in ewes and goats. This method enhances breeding efficiency by ensuring that multiple animals enter estrus simultaneously.
- Pregnancy Maintenance : In some studies, FGA has been shown to maintain pregnancy in ovariectomized ewes, indicating its potential utility in managing reproductive health.
Case Studies and Research Findings
- Estrus Synchronization in Ewes : A study involving 300 multiparous Najdi ewes compared FGA sponges with controlled internal drug release (CIDR) devices. The results indicated that while both methods effectively synchronized estrus, CIDR resulted in significantly higher pregnancy and fertility rates compared to FGA (77.86% vs. lower rates for FGA) .
- Uterine Activity : In another investigation assessing the uterine effects of FGA, it was found that while it maintained pregnancy in sheep, it did not exhibit similar effects in mice and rabbits. This suggests species-specific responses to FGA .
- Comparison with Other Progestins : Research comparing FGA with medroxyprogesterone acetate (MAP) highlighted that FGA was effective as a progestogen in sheep but exhibited non-progestational activities in other species such as rabbits .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Progestational Effects : Mimics natural progesterone to regulate estrous cycles.
- Inhibition of LH Release : Prevents ovulation, facilitating controlled breeding practices.
- Species-Specific Efficacy : Demonstrates varying effectiveness across different animal species.
Eigenschaften
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQQZJHNUVDHKP-FQJIPJFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
337-03-1 (parent) | |
Record name | Flurogestone acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046210 | |
Record name | Flurogestone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2529-45-5 | |
Record name | Fluorogestone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2529-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flurogestone acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flurogestone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flugestone 17-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUROGESTONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X60881643X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Flurogestone acetate and what is its primary mechanism of action?
A1: this compound (FGA) is a synthetic progestin, meaning it mimics the biological activity of the naturally occurring hormone progesterone. [, , , , ] Its primary mechanism of action involves binding to and activating progesterone receptors. This leads to suppression of estrus and ovulation, making it useful for estrus synchronization in sheep. [, , , , ]
Q2: How does this compound administration affect progesterone levels in ewes?
A2: Administration of FGA, often via intravaginal sponges, leads to a sustained release of the progestin and subsequent absorption into the bloodstream. [, , ] This results in elevated progesterone levels in ewes. [, , , , ] Upon removal of the FGA source, progesterone levels decline, mimicking the natural hormonal changes that trigger estrus. [, , , ]
Q3: What is the role of exogenous gonadotropins in conjunction with this compound treatment?
A3: While FGA effectively suppresses estrus, the administration of exogenous gonadotropins, like pregnant mare serum gonadotropin (PMSG) or equine chorionic gonadotropin (eCG), is often included in estrus synchronization protocols. [, , , , , , , , ] These gonadotropins stimulate follicular development and ovulation, ensuring a tighter synchrony of estrus and improving the overall efficacy of artificial insemination programs. [, , , , , , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C24H31FO3, and its molecular weight is 386.51 g/mol. []
Q5: Is there any information available about the crystal structure of this compound?
A5: Yes, the crystal structure of FGA has been determined using X-ray crystallography. [] This information is crucial for understanding the molecule's three-dimensional structure, which in turn, is key for studying its interactions with receptors and other biological targets. []
Q6: How is this compound typically administered to sheep, and what are the factors influencing its release and absorption?
A6: this compound is commonly administered to sheep intravaginally, often using impregnated sponges or specifically designed vaginal devices. [, , , , , , ] The rate of FGA release and absorption from these devices depends on several factors, including the device's design and composition, the FGA loading dose, and the physiological environment within the sheep's vagina. [, , , ] Researchers have developed in vitro systems to study and optimize the release and absorption profiles of FGA from these devices. [, , ]
Q7: What analytical techniques are commonly used to determine this compound concentrations?
A7: Several analytical methods have been developed for the accurate quantification of FGA in various matrices. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is frequently employed due to its high sensitivity and selectivity. [, , , ] Additionally, immunoassays, such as enzyme-linked immunosorbent assays (ELISA), have been developed for FGA analysis, offering advantages in terms of cost-effectiveness and high-throughput capabilities. []
Q8: Why is it important to have a stability-indicating analytical method for this compound?
A8: A stability-indicating analytical method is crucial for ensuring the quality and efficacy of FGA-containing products. [] This type of method can distinguish between FGA and its potential degradation products, providing information about the drug's stability under various storage conditions and ensuring accurate dosage delivery. []
Q9: What are the challenges associated with the intravaginal delivery of this compound, and how are researchers addressing them?
A9: Intravaginal delivery of FGA, while commonly practiced, presents challenges in maintaining consistent drug release and absorption. [] Factors such as sponge expulsion, variable vaginal conditions, and individual sheep physiology can influence drug bioavailability. [, ] Researchers are actively exploring innovative drug delivery systems, like rate-controlling vaginal devices, to achieve more predictable and sustained FGA release profiles, thereby improving estrus synchronization efficacy. [, ]
Q10: What are the typical applications of this compound in sheep breeding programs?
A10: this compound is primarily used for estrus synchronization in ewes, which is essential for timed artificial insemination programs. [, , , , , , , , ] By synchronizing the estrus cycle of a group of ewes, breeding management becomes more efficient, allowing for better planning and potentially higher lambing rates. [, , , , , , , , ]
Q11: How does the duration of this compound treatment affect estrus response and reproductive outcomes in ewes?
A11: The duration of FGA treatment can significantly influence estrus response and subsequent reproductive outcomes in ewes. Studies have compared different treatment lengths, ranging from 6 to 14 days, and found variations in estrus synchronization rates, pregnancy rates, and lambing performance. [, , ] The optimal treatment duration may vary depending on factors such as breed, season, and the specific protocol used. [, , ]
Q12: Are there alternative methods for estrus synchronization in sheep, and how do they compare to this compound-based protocols?
A12: Yes, alternatives to FGA for estrus synchronization in sheep include the use of prostaglandins, like Cloprostenol, and other progestogen-releasing devices like controlled internal drug release (CIDR) devices. [, , , , , , , ] Each method has its advantages and disadvantages in terms of efficacy, practicality, and cost. Research continues to compare these methods to optimize estrus synchronization protocols for different sheep breeds and production systems. [, , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.